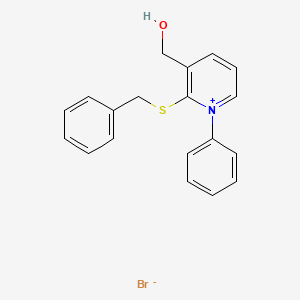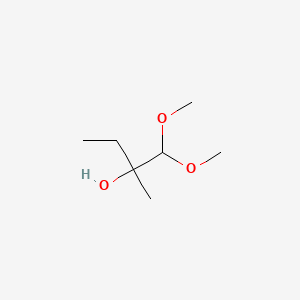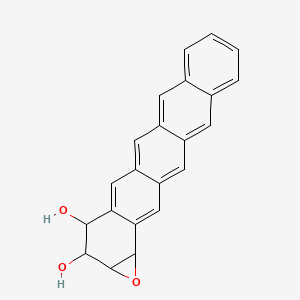
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol is a complex organic compound characterized by its unique structure, which includes a pentacene backbone fused with an oxirene ring and diol functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable pentacene derivative with an epoxide precursor under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using high-yield reactions, cost-effective reagents, and efficient purification techniques. The process may also involve continuous flow chemistry to enhance production efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form tetrahydropentacene derivatives.
Substitution: The oxirene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to open the oxirene ring.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of tetrahydropentacene derivatives.
Substitution: Formation of substituted oxirene derivatives.
Wissenschaftliche Forschungsanwendungen
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1a,2,3,7b-Tetrahydronaphtho(1,2-b)oxirene-2,3-diol: Similar structure but with a naphthalene backbone.
(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol: Contains a phenanthrene backbone and additional methyl groups.
Uniqueness
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol is unique due to its pentacene backbone, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and devices .
Eigenschaften
CAS-Nummer |
75921-61-8 |
|---|---|
Molekularformel |
C22H16O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
18-oxahexacyclo[12.9.0.03,12.05,10.016,22.017,19]tricosa-1,3,5,7,9,11,13,15,22-nonaene-20,21-diol |
InChI |
InChI=1S/C22H16O3/c23-19-17-9-15-7-13-5-11-3-1-2-4-12(11)6-14(13)8-16(15)10-18(17)21-22(25-21)20(19)24/h1-10,19-24H |
InChI-Schlüssel |
IJUDJDMGCVESNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C=C5C6C(O6)C(C(C5=CC4=CC3=CC2=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


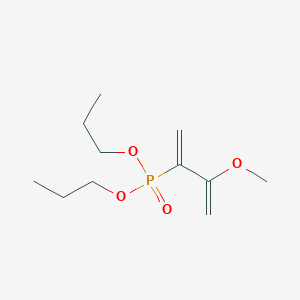
![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
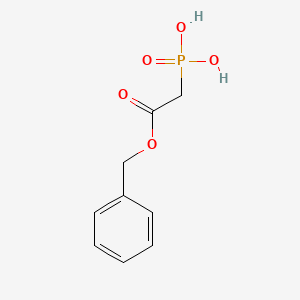
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
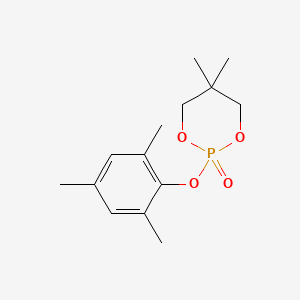
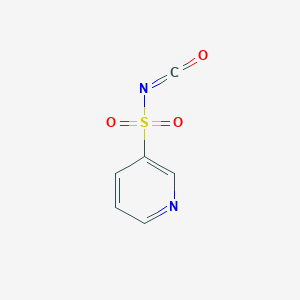
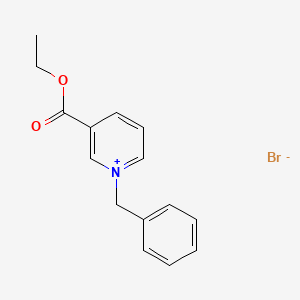

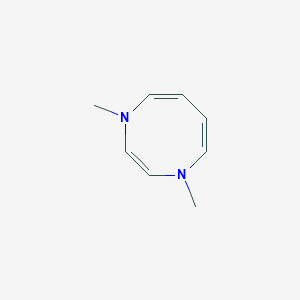
![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
